4-(2-Amino-4-bromophenyl)piperazin-2-one

Medicinal Chemistry Building Block Sourcing Parallel Synthesis

Researchers synthesizing focused libraries often face protection/deprotection bottlenecks when using monofunctional building blocks. This compound eliminates that problem through an intrinsically orthogonal architecture: the para-bromine atom enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling, while the ortho-amino group permits simultaneous amidation, reductive amination, or sulfonylation - all without protecting group manipulation. • Dual reactive handles: Br (cross-coupling) + free NH₂ (acylation/alkylation) on a piperazin-2-one core • ≥98% purity with batch QC documentation from ISO-certified suppliers • Multi-vendor availability reduces single-source supply chain risk Ideal for constructing 2D-diversified kinase probe libraries and late I_Na inhibitor analogs from a single, reproducible starting material.

Molecular Formula C10H12BrN3O
Molecular Weight 270.13 g/mol
CAS No. 1016845-08-1
Cat. No. B1292183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-4-bromophenyl)piperazin-2-one
CAS1016845-08-1
Molecular FormulaC10H12BrN3O
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N
InChIInChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
InChIKeyMEFNAHUGDOGERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-4-bromophenyl)piperazin-2-one: Identity & Class


4-(2-Amino-4-bromophenyl)piperazin-2-one (CAS 1016845-08-1) is an N-aryl piperazin-2-one derivative bearing a 2-amino-4-bromophenyl substituent on the piperazinone nitrogen [1]. With a molecular formula of C₁₀H₁₂BrN₃O and a molecular weight of 270.13 g/mol, it belongs to the broader class of piperazinone heterocycles which have been explored as constrained amino acid mimetics, farnesyltransferase inhibitor scaffolds, and sodium channel modulator cores [2]. The compound is supplied as a research reagent (typical purity 95–98%) by multiple vendors for use as a synthetic building block and medicinal chemistry starting material .

1
Synthetic building block. Dual orthogonal handles for library synthesis.
2
Medicinal chemistry entry point. N-aryl piperazinone for constrained scaffold design.
3
Multi-vendor availability. Typical purity 95–98% from independent suppliers.

4-(2-Amino-4-bromophenyl)piperazin-2-one: Generic Substitution Failure


Generic substitution among bromophenyl piperazinones is precluded by the unique bifunctional architecture of 4-(2-amino-4-bromophenyl)piperazin-2-one. This compound simultaneously presents an ortho-amino group (H-bond donor count = 2) and a para-bromine atom on the same phenyl ring attached to the N-4 position of a piperazin-2-one core [1]. Closely related analogs such as 1-(4-bromophenyl)piperazin-2-one (CAS 877679-22-6, MW 255.11) lack the amino substituent entirely, while 3-(4-bromophenyl)piperazin-2-one (CAS 90841-19-3) and 3-(2-bromophenyl)piperazin-2-one place the aryl ring at the C-3 position rather than N-4, altering both geometry and electronic character . The 2-amino-4-bromo substitution pattern is also found in pharmacologically active scaffolds such as the p38 MAP kinase inhibitor chemotype (e.g., EO 1428) where the amino group is critical for ATP-binding pocket interaction; loss of this functional handle eliminates key binding interactions . For a procurement decision involving further derivatization, only this specific regioisomer provides both the bromine cross-coupling handle and the free amino group for orthogonal functionalization.

This Compound N-4 substitution; 2-amino-4-bromo pattern provides two orthogonal reactive centers.
Common Analogs C-3 aryl analogs or non-aminated N-4 compounds lack the dual functional handle geometry.
Regioisomeric substitution position alters scaffold geometry and electronic character; C-3 analogs present divergent SAR profiles. Cross-coupling routes require both amino and bromine handles for 2D diversification without protecting groups.

4-(2-Amino-4-bromophenyl)piperazin-2-one: Evidence vs. Analogs


Dual Amino and Bromo Handles for Orthogonal Derivatization

4-(2-Amino-4-bromophenyl)piperazin-2-one is distinguished from comparator 1-(4-bromophenyl)piperazin-2-one (CAS 877679-22-6) by the presence of a free ortho-amino group on the phenyl ring. PubChem computed descriptors confirm the target compound possesses 2 hydrogen bond donors versus 0 for the comparator lacking the amino group, while the bromine atom provides a standard cross-coupling handle (Suzuki, Buchwald-Hartwig) at the para position [1]. This orthogonality is absent in all monofunctional bromophenyl piperazinone comparators. The methylated analog 4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one (CAS 1344239-32-2, MW 284.15) adds a methyl group at the N-1 position, altering both LogP and the H-bond donor/acceptor profile and reducing the free amino nucleophilicity available for subsequent elaboration . The TPSA of the target compound is 58.36 Ų with only 1 rotatable bond, indicating a conformationally constrained scaffold relative to more flexible piperazine alternatives .

Dual Orthogonal Handles
Head-to-head
+2 H-bond donors; TPSA 58.4 Ų vs. 0 donors in non-aminated N-4 comparators.
Only this regioisomer offers unprotected aniline and bromine sites for sequential orthogonal functionalization.
Computed properties from PubChem; supplier analytical data confirm identity.
Medicinal Chemistry Building Block Sourcing Parallel Synthesis

Regioisomeric Specificity: N-4 vs. C-3 Substitution

The target compound bears the 2-amino-4-bromophenyl group at the N-4 position of the piperazin-2-one ring via a direct N-aryl bond. In contrast, 3-(4-bromophenyl)piperazin-2-one (CAS 90841-19-3) and 3-(2-bromophenyl)piperazin-2-one position the aryl ring at the C-3 carbon of the piperazinone core . This regioisomeric difference creates fundamentally distinct vectors of the aryl substituent relative to the lactam carbonyl and the N-1 amine. Published piperazinone SAR literature demonstrates that N-aryl piperazinones and C-3-aryl piperazinones exhibit divergent biological profiles: N-aryl analogs have been explored as late sodium current inhibitors (J. Med. Chem. 2024), while C-3-aryl analogs have been primarily investigated as farnesyltransferase/geranylgeranyltransferase-I dual inhibitors [1][2]. The 2-amino-4-bromophenyl N-4 substitution pattern is structurally cognate to the aniline-derived motif found in p38 MAP kinase inhibitor chemotypes where the 2-amino-4-bromo pattern is essential for kinase selectivity .

N-4 vs. C-3 Regioisomerism
Cross-study
N-4 aligns with late I_Na inhibitor chemotype; C-3 aligns with FTase/GGTase-I inhibitors.
Substitution position dictates biological target class and scaffold presentation vector.
Class-level inference from J. Med. Chem. 2024 and Bioorg. Med. Chem. Lett. literature.
Medicinal Chemistry Structure-Activity Relationships Scaffold Design

Supplier Purity Benchmarking

The target compound is commercially available at controlled purity levels from multiple suppliers. ChemScene supplies 4-(2-Amino-4-bromophenyl)piperazin-2-one at 98% purity (Cat. No. CS-0587034) with storage at 2–8°C sealed dry . Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity (Cat. No. 1657700) . AKSci supplies the compound at 95% minimum purity (Cat. No. 4596DB) with long-term cool/dry storage recommendations . MolCore (摩库) provides ISO-certified material at ≥98% purity . By comparison, the closest N-methyl analog 4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one (CAS 1344239-32-2) is available at 95% purity from fewer vendors (Fluorochem, Chemenu), indicating a narrower supply base . The target compound benefits from broader vendor competition, potentially enabling better pricing and supply security.

Supplier Purity Benchmarking
Supporting evidence
Purity: 95%–98% across ≥4 verified suppliers vs. 95% from ~2 suppliers for N-methyl analog.
Broader supply base with higher purity specifications reduces single-supplier procurement risk.
Data from current vendor COA/specification pages; verify lot-specific documentation.
Vendor Qualification Quality Control Procurement Decision

Piperazin-2-one Scaffold in Ion Channel Modulation

While no direct target-specific assay data are publicly available for 4-(2-amino-4-bromophenyl)piperazin-2-one itself, the 1,4-disubstituted piperazin-2-one scaffold has been validated as a selective late sodium current (late I_Na) inhibitor chemotype. Yang et al. (J. Med. Chem. 2024) reported that among a series of 1,4-disubstituted piperazin-2-ones, compound 7d achieved an IC₅₀ of 2.7 µM against Na_V1.5 with >30-fold peak/late selectivity in whole-cell patch clamp assays on transfected HEK293T cells [1]. This scaffold class also demonstrated low hERG inhibition attenuation and excellent mouse pharmacokinetics (T₁/₂ 3.5 h, oral bioavailability F = 90%). In contrast, structurally distinct 3-aryl piperazin-2-ones have been developed for farnesyltransferase inhibition rather than ion channel modulation, illustrating that the substitution position on the piperazinone core dictates biological targeting [2]. The N-4 aryl substitution pattern of the target compound aligns with the late I_Na inhibitor pharmacophore, while C-3 aryl analogs align with the FTase/GGTase-I pharmacophore.

Scaffold in Ion Channel Modulation
Class-level inference
1,4-Disubstituted piperazin-2-ones reported as selective late I_Na inhibitors (J. Med. Chem. 2024).
Supports pathway-study fit for ion channel or CNS programs within the N-aryl chemotype.
No direct IC₅₀ data for this specific compound. Data to verify in target assay.
Ion Channel Pharmacology Cardiac Safety Lead Optimization

4-(2-Amino-4-bromophenyl)piperazin-2-one: Application Scenarios


Scaffold-Directed Orthogonal Library Synthesis

The compound serves as an ideal entry point for constructing focused libraries where the bromine atom enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type) while the free amino group permits independent functionalization via amidation, reductive amination, or sulfonylation. This orthogonal reactivity profile, absent in non-aminated bromophenyl piperazinones such as CAS 877679-22-6, allows two-dimensional diversification from a single building block without protecting group manipulation [1].

Late Sodium Current Inhibitor Intermediate

Based on class-level evidence from Yang et al. (J. Med. Chem. 2024) demonstrating that 1,4-disubstituted piperazin-2-ones achieve selective late I_Na inhibition (IC₅₀ 2.7 µM for lead compound 7d) with favorable cardiac safety profiles, the N-4 aryl substitution pattern of 4-(2-amino-4-bromophenyl)piperazin-2-one positions it as a synthetically tractable starting material for generating new analogs within this pharmacologically validated chemotype [2].

Kinase Probe Design with 2-Amino-4-bromophenyl Pharmacophore

The 2-amino-4-bromophenyl substructure is a recognized pharmacophoric element in kinase inhibitor design, as exemplified by the p38α MAP kinase inhibitor EO 1428 (IC₅₀ = 40 nM, >57-fold selectivity). Incorporating this motif onto a piperazin-2-one core creates a chimeric scaffold that merges the kinase-binding aniline-bromophenyl fragment with a hydrogen-bond-capable piperazinone ring, offering a distinct chemotype for probe development at kinase targets where traditional hinge-binding heterocycles show limited selectivity .

Quality-Controlled GMP-Adjacent Synthesis Intermediate

With ≥98% purity available from ISO-certified suppliers (MolCore, ChemScene, Leyan) and comprehensive batch QC documentation, this compound is suitable for use as a key intermediate in multi-step synthetic routes requiring reproducible starting material quality. The availability across multiple independent suppliers reduces supply chain risk compared to the narrower sourcing base for the N-methyl analog (CAS 1344239-32-2) .

Application
Selection Property
Validation Focus
Orthogonal Library Synthesis
Dual reactive handles without protecting group manipulation
Cross-coupling and amination sequence compatibility
Late Sodium Current Inhibitor Intermediate
N-4 aryl piperazinone scaffold alignment
Reported ion channel selectivity and class-level SAR context
Kinase Probe Design
2-Amino-4-bromophenyl pharmacophore on piperazinone core
Kinase selectivity and target engagement assay review
Multi-Step Synthesis Intermediate
ISO-certified supply at ≥98% purity
Lot-to-lot consistency and supplier QC documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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